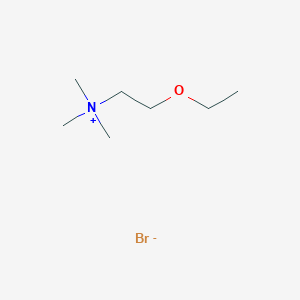
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is an organic compound that belongs to the class of acrylates. Acrylates are known for their wide range of applications in polymer chemistry, particularly in the production of plastics, adhesives, and coatings. This compound is characterized by the presence of a dimethylamino group, a benzoyl group, and a methylphenyl group, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate typically involves the esterification of the corresponding carboxylic acid with an alcohol in the presence of a catalyst. One common method is the reaction of 4-(Dimethylamino)benzoyl chloride with 5-methylphenyl acrylate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of acrylates often involves continuous flow processes to ensure high efficiency and yield. For example, the reaction of (meth)acryloyl chloride with alcohols in the presence of triethylamine in a tubular reactor can achieve excellent conversions within a short reaction time . This method minimizes the formation of unwanted side products and allows for the efficient handling of the reaction mixture.
化学反応の分析
Types of Reactions
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate has several applications in scientific research:
Polymer Chemistry: It is used as a monomer in the synthesis of functional polymers with thermo-pH responsivity.
Biomedical Applications: The compound can be incorporated into polymers for drug delivery systems due to its ability to form stimuli-responsive polymersomes.
Material Science: It is used in the development of smart materials that respond to environmental changes such as temperature and pH.
作用機序
The mechanism by which 2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate exerts its effects is primarily through its incorporation into polymer matrices. The dimethylamino group can interact with various molecular targets, leading to changes in the physical properties of the polymer. For example, the ionization of the dimethylamino group can alter the hydrophilicity of the polymer, making it responsive to pH changes .
類似化合物との比較
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: This compound is similar in structure and is also used in the synthesis of stimuli-responsive polymers.
4-Acetylphenyl acrylate: Another acrylate used in the preparation of functional polymers.
Uniqueness
2-(4-(Dimethylamino)benzoyl)-5-methylphenyl acrylate is unique due to the presence of both the dimethylamino and benzoyl groups, which provide distinct chemical properties. These groups contribute to its ability to form polymers with specific responses to environmental stimuli, making it valuable in various research and industrial applications.
特性
分子式 |
C19H19NO3 |
|---|---|
分子量 |
309.4 g/mol |
IUPAC名 |
[2-[4-(dimethylamino)benzoyl]-5-methylphenyl] prop-2-enoate |
InChI |
InChI=1S/C19H19NO3/c1-5-18(21)23-17-12-13(2)6-11-16(17)19(22)14-7-9-15(10-8-14)20(3)4/h5-12H,1H2,2-4H3 |
InChIキー |
DGUTVDACCHMXHF-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)N(C)C)OC(=O)C=C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-bromo-2-isopropyl-5-methylphenyl)sulfonyl]-1H-1,2,4-triazole](/img/structure/B13357331.png)





![3-[(Ethylsulfanyl)methyl]-6-{[5-methyl-2-(propan-2-yl)phenoxy]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357378.png)
![5-[1-(methylsulfonyl)piperidin-4-yl]-N-phenyl-1,3,4-thiadiazol-2-amine](/img/structure/B13357380.png)



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(1-phenoxyethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357419.png)

![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13357424.png)
